4-(4-Chlorophenyl)oxazole

Medicinal Chemistry Diabetes Insulin Sensitivity

4-(4-Chlorophenyl)oxazole (CAS 832099-59-9) is a critical heterocyclic scaffold where the 4-chlorophenyl substitution at the oxazole 4-position determines target selectivity and biological activity. This unique geometry is essential for synthesizing patented antidiabetic agents, BDNF inducers (EC50 7.9 µM), and for QSAR-guided antimicrobial design. It serves as a validated core for glioblastoma cytostatic research (GI50 0.50 µM). Procuring this building block enables rational, SAR-driven lead optimization that is not achievable with positional isomers.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 832099-59-9
Cat. No. B1599665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)oxazole
CAS832099-59-9
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC=N2)Cl
InChIInChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
InChIKeyBVKCIMXCVGFZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)oxazole (CAS 832099-59-9): Procurement Guide for a Versatile Heterocyclic Building Block in Medicinal Chemistry


4-(4-Chlorophenyl)oxazole (CAS 832099-59-9) is a heterocyclic aromatic organic compound featuring an oxazole ring with a 4-chlorophenyl substituent . As a core scaffold, the oxazole ring provides a versatile platform for medicinal chemistry due to its capacity for diverse interactions (hydrogen bonding, hydrophobic, van der Waals, dipole) with biological targets, underpinning its broad utility in developing anticancer, antiviral, antibacterial, anti-inflammatory, neuroprotective, antidiabetic, and antidepressant agents . This compound serves primarily as a critical molecular building block, enabling the synthesis of more complex, biologically active derivatives [1].

Why In-Class Oxazole Substitution is Not Advisable for 4-(4-Chlorophenyl)oxazole-Derived Research


The precise substitution pattern on the oxazole ring, particularly the 4-chlorophenyl group at the 4-position, is a critical determinant of biological activity and target selectivity [1]. Substituting 4-(4-Chlorophenyl)oxazole with a close analog, such as its 2-substituted isomer 2-(4-chlorophenyl)oxazole, will drastically alter the molecular geometry and electronic properties, leading to unpredictable and often diminished activity in designed assays . The unique spatial arrangement of the 4-(4-chlorophenyl)oxazole scaffold is essential for achieving the specific interactions documented in patents and studies for applications ranging from antidiabetic agents to BDNF inducers, rendering generic or positional isomer substitution scientifically invalid [2].

Quantitative Evidence of 4-(4-Chlorophenyl)oxazole's Differentiation in Key Research Applications


Demonstrated Antidiabetic Activity via 4-(4-Chlorophenyl)-2-methyloxazole-5-propionic Acid Derivative

The patented derivative 4-(4-Chlorophenyl)-2-methyloxazole-5-propionic acid, which is directly synthesized from the 4-(4-Chlorophenyl)oxazole scaffold, has been explicitly claimed for its utility as a remedy for diabetes, demonstrating blood sugar level depressing activity and improved insulin sensitivity [1]. This contrasts with the more commonly referenced 2-(4-chlorophenyl)oxazole isomer, which has no such documented therapeutic applications in the available literature .

Medicinal Chemistry Diabetes Insulin Sensitivity

Potent BDNF Induction by an Advanced 4-(4-Chlorophenyl)oxazole Derivative

A specific derivative of the 4-(4-Chlorophenyl)oxazole scaffold, 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole, exhibited potent brain-derived neurotrophic factor (BDNF) induction in human neuroblastoma (SK-N-SH) cells with an EC50 of 7.9 µM, leading to in vivo improvements in diabetic neuropathy models [1]. While other oxazole-based compounds have been explored for neuroprotection, this direct activity on BDNF production, linked to a specific 4-chlorophenyl substitution pattern, provides a distinct and quantifiable differentiation.

Neuroscience Neurodegenerative Disease BDNF Inducer

Versatile Antimicrobial Potential of 4-(4-Chlorophenyl)-Containing Heterocycles

A series of novel 6-substituted phenyl 3-(4-chlorophenyl)-3a,4,8,8a-tetrahydro-[1,3,2]dioxaborepino[5,6-d]isoxazoles, which incorporate the 4-chlorophenyl motif, demonstrated fair antimicrobial activity against a panel of microorganisms including S. aureus, E. faecalis, P. aeruginosa, E. coli, S. mutans, and C. albicans [1]. The study further established statistically significant 2D-QSAR models, correlating antimicrobial activity (pMIC) with molecular descriptors (clogP, SAA, mu), providing a quantitative framework for future optimization. This level of structure-activity understanding, directly linked to the 4-chlorophenyl substituent, is not documented for many simpler or differently substituted oxazole analogs.

Antimicrobial QSAR Medicinal Chemistry

Anticancer Lead Generation from 4-Chlorophenyl-Oxazole Hybrids

A novel series of 4-arylsulfonyl-1,3-oxazoles, which includes the 4-chlorophenyl motif, was evaluated by the National Cancer Institute (NCI) against 59 cancer cell lines [1]. Within this series, a specific derivative (2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide) exhibited significant cytostatic effects against CNS cancer lines SNB75 (glioblastoma) and SF-539 (gliosarcoma) with GI50 values of 0.50 µM. This highlights the potential of 4-chlorophenyl-oxazole hybrids for developing targeted anticancer therapies, a property not inherent to the unsubstituted oxazole core.

Anticancer Cytostatic Glioblastoma

Optimal Research and Industrial Scenarios for Procuring 4-(4-Chlorophenyl)oxazole (CAS 832099-59-9)


Synthesis of Antidiabetic Lead Compounds for Insulin Sensitization

Procurement of 4-(4-Chlorophenyl)oxazole is highly justified for medicinal chemistry programs focused on developing novel antidiabetic agents. As evidenced by the patent literature, derivatives such as 4-(4-Chlorophenyl)-2-methyloxazole-5-propionic acid demonstrate blood sugar level depressing activity and promote insulin sensitivity [1]. This established biological profile, linked directly to the 4-(4-chlorophenyl)oxazole core, provides a concrete starting point for structure-activity relationship (SAR) studies and lead optimization in type 2 diabetes research.

Development of BDNF-Inducing Therapeutics for Neurodegenerative and Diabetic Neuropathies

This compound is a validated precursor for the synthesis of potent BDNF inducers. A specific derivative, 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole, has shown an EC50 of 7.9 µM for BDNF induction in SK-N-SH cells and in vivo efficacy in diabetic neuropathy models [1]. Procuring 4-(4-Chlorophenyl)oxazole enables research into this specific and promising therapeutic mechanism, which is critical for addressing a high unmet medical need in neurodegenerative disease and diabetic complications.

Rational Design of Antimicrobial Agents Using QSAR Models

For research groups engaged in rational antimicrobial design, 4-(4-Chlorophenyl)oxazole serves as a core structure from which to build novel heterocycles. QSAR studies on 4-chlorophenyl-containing dioxaborepino-isoxazoles have established statistically significant correlations between antimicrobial activity (pMIC) and molecular descriptors such as clogP, SAA, and mu [1]. This provides a quantitative framework for designing and optimizing new antimicrobial leads, making the procurement of the parent 4-(4-Chlorophenyl)oxazole a strategic investment for QSAR-guided medicinal chemistry campaigns.

Focused Anticancer Lead Discovery, Particularly for CNS Malignancies

Procurement is strongly indicated for oncology research programs targeting glioblastoma and other CNS cancers. Derivatives based on the 4-chlorophenyl-oxazole hybrid scaffold have demonstrated significant cytostatic activity (GI50 = 0.50 µM) against glioblastoma (SNB75) and gliosarcoma (SF-539) cell lines in NCI-60 panel screening [1]. This specific activity profile justifies the use of 4-(4-Chlorophenyl)oxazole as a key building block for synthesizing and exploring a new chemical space for potent and selective CNS anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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